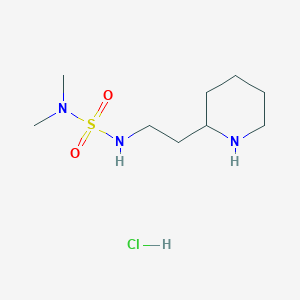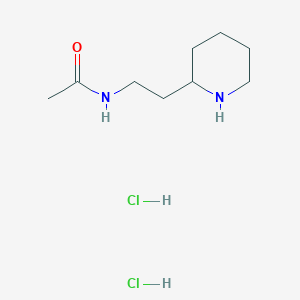
N-(2-Piperidin-2-yl-ethyl)-acetamide dihydrochloride
Übersicht
Beschreibung
“N-(2-Piperidin-2-yl-ethyl)-benzamide hydrochloride” and “N-(2-Piperidin-2-yl-ethyl)-methanesulfonamide” are two compounds that have a similar structure to the compound you asked about . They are used for proteomics research .
Molecular Structure Analysis
The molecular formula for “N-(2-Piperidin-2-yl-ethyl)-benzamide hydrochloride” is C14H21ClN2O, and its molecular weight is 268.79 . The molecular formula for “N-(2-Piperidin-2-yl-ethyl)-methanesulfonamide” is C8H18N2O2S, and its molecular weight is 206.31 .Wissenschaftliche Forschungsanwendungen
Antibacterial Potentials
N-(2-Piperidin-2-yl-ethyl)-acetamide dihydrochloride and its derivatives have shown significant antibacterial properties. For instance, Iqbal et al. (2017) synthesized N-substituted acetamide derivatives with azinane and 1,3,4-oxadiazole heterocyclic cores, demonstrating moderate inhibition of bacterial strains, particularly Gram-negative ones (Iqbal et al., 2017). Similarly, Mokhtari and Pourabdollah (2013) developed N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives exhibiting significant antimicrobial activities against pathogenic bacteria and Candida species (Mokhtari & Pourabdollah, 2013).
Synthesis and Antimicrobial Activity
Khalid et al. (2016) and Ovonramwen et al. (2019) conducted studies emphasizing the synthesis of N-substituted derivatives of this compound, revealing their potential as anti-bacterial agents (Khalid et al., 2016); (Ovonramwen, Owolabi, & Oviawe, 2019).
Neuropharmacological Effects
Li Ming-zhu (2008) discovered that certain piperazin-1-yl acetamide derivatives, related in structure to N-(2-Piperidin-2-yl-ethyl)-acetamide dihydrochloride, can affect memory ability in mice, suggesting neuropharmacological applications (Li Ming-zhu, 2008).
Potential in Treating Sleep Disorders
R. Nirogi et al. (2019) highlighted the development of N-substituted acetamide derivatives as inverse agonists at H3 receptors, indicating their potential for treating human sleep disorders (R. Nirogi et al., 2019).
Enzyme Inhibition and Antitumor Activity
Several studies have shown that derivatives of this compound exhibit promising activity as enzyme inhibitors. For example, Khalid et al. (2014) synthesized N-aryl/aralkyl substitued-2"-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives with notable activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes (Khalid et al., 2014). Additionally, Albratty et al. (2017) noted that some derivatives exhibited inhibitory effects on different cell lines, suggesting their potential as antitumor agents (Albratty, El-Sharkawy, & Alam, 2017).
Eigenschaften
IUPAC Name |
N-(2-piperidin-2-ylethyl)acetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH/c1-8(12)10-7-5-9-4-2-3-6-11-9;;/h9,11H,2-7H2,1H3,(H,10,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDODUKKFYOOFHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1CCCCN1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Piperidin-2-yl-ethyl)-acetamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



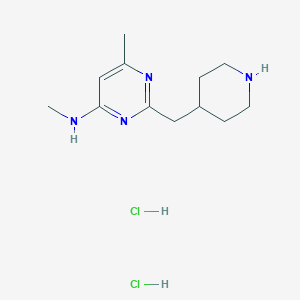

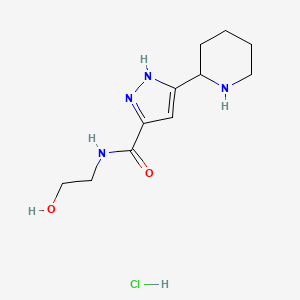
![(1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-yl)-dimethyl-amine dihydrochloride](/img/structure/B1402609.png)
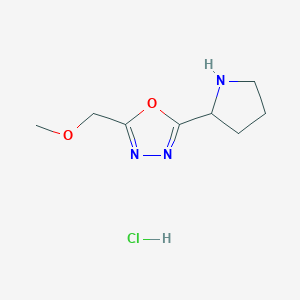
![7-(4-Aminomethyl-cyclohexyl)-1-(2-methoxy-ethyl)-3-methyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione hydrochloride](/img/structure/B1402614.png)
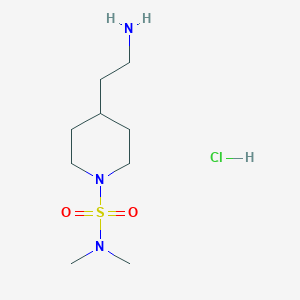
![[3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophen-2-yl]-morpholin-4-yl-methanone hydrochloride](/img/structure/B1402616.png)

![3-[4-(3-Fluoro-phenyl)-1H-pyrazol-3-yl]-piperidine hydrochloride](/img/structure/B1402618.png)

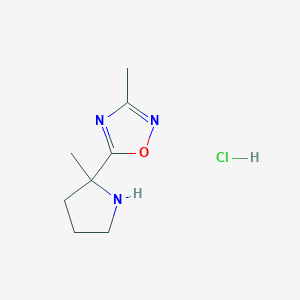
![2-(5-Methyl-[1,3,4]oxadiazol-2-yl)-piperidine dihydrochloride](/img/structure/B1402623.png)
